molecular formula C27H20N2O3 B15284367 2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

Cat. No.: B15284367
M. Wt: 420.5 g/mol
InChI Key: WROJSPSKYHTQFU-SCJBSISJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione is a complex organic compound with the molecular formula C27H20N2O3 and a molecular weight of 420.5 g/mol. This compound is known for its unique structure, which includes a hydrazinylidene group and phenyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione typically involves the reaction of 4-phenoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as an inhibitor of biofilm formation in Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of sortase A transpeptidase in Staphylococcus aureus, which is crucial for biofilm formation. This inhibition disrupts the biofilm formation process, making the bacteria more susceptible to conventional antibiotics .

Comparison with Similar Compounds

2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione can be compared with other phenylhydrazinylidene derivatives, such as:

    2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl acetic acid: Known for its antimicrobial and antioxidant activities.

    2-Phenylhydrazinylidene derivatives: These compounds have been studied for their potential as antivirulence agents against biofilm formation in various bacterial strains.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

(Z)-3-hydroxy-2-[(4-phenoxyphenyl)diazenyl]-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C27H20N2O3/c30-26(20-10-4-1-5-11-20)25(27(31)21-12-6-2-7-13-21)29-28-22-16-18-24(19-17-22)32-23-14-8-3-9-15-23/h1-19,30H/b26-25-,29-28?

InChI Key

WROJSPSKYHTQFU-SCJBSISJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)C2=CC=CC=C2)/N=NC3=CC=C(C=C3)OC4=CC=CC=C4)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.